3,3-Dimethyl-3'-fluorobutyrophenone
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Overview
Description
Scientific Research Applications
Progesterone Receptor Modulators
The compound 3,3-Dimethyl-3'-fluorobutyrophenone has been studied for its role in the development of progesterone receptor (PR) modulators. These modulators are significant in female healthcare for applications such as contraception, treatment of fibroids, endometriosis, and certain breast cancers. Research indicates that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response of these compounds. Smaller groups, such as dimethyl, yield potent PR antagonists, while larger groups lead to PR agonists. This discovery has facilitated the development of specific PR modulators for various therapeutic purposes (Fensome et al., 2008).
Hydrolytic Enzyme Inhibition
3,3-Dimethyl-3'-fluorobutyrophenone has been explored as a potential inhibitor for hydrolytic enzymes. Fluoro ketones, including this compound, have demonstrated significant inhibition of acetylcholinesterase, a key enzyme in neurotransmission. Their mode of action likely involves forming a stable hemiketal with the active-site serine residue. This inhibition is substantially more potent than that of corresponding methyl ketones, highlighting their potential in neurological research and drug development (Gelb et al., 1985).
Fluorescence Probes in Biological Systems
Research into the design of functional fluorescence probes has utilized derivatives of 3,3-Dimethyl-3'-fluorobutyrophenone. These studies aim to understand the fluorescence properties of such compounds and develop sensitive probes for detecting singlet oxygen in biological systems. Such probes have applications in biological imaging and diagnostics, providing a crucial tool for investigating cellular and molecular processes (Tanaka et al., 2001).
Near-Infrared Fluorophores
The synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, including 3,3-Dimethyl-3'-fluorobutyrophenone derivatives, has been achieved. These fluorophores are emissive in both organic and aqueous solvents, with high quantum yields in the near-infrared spectral region. They are useful for biological imaging, providing enhanced visualization capabilities in medical and biological research (Wu & O’Shea, 2013).
Catalyst for Baeyer–Villiger Oxidation
A study focused on the use of dimethyltin(IV) compounds derived from 3,3-Dimethyl-3'-fluorobutyrophenone as catalysts for the Baeyer–Villiger oxidation of ketones. This process is crucial in organic synthesis, converting ketones into esters or lactones. The study demonstrates the effectiveness of these compounds as catalysts under solvent-free conditions, which is significant for environmentally friendly and efficient chemical synthesis (Martins et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSCAGWCRJTSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642388 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3'-fluorobutyrophenone | |
CAS RN |
898764-41-5 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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